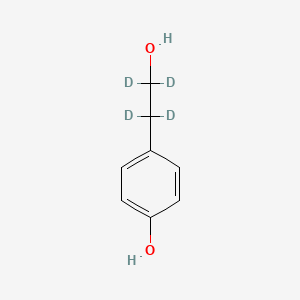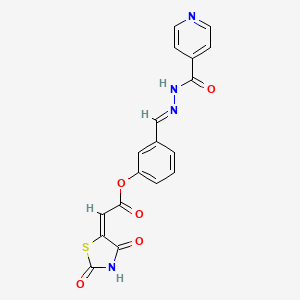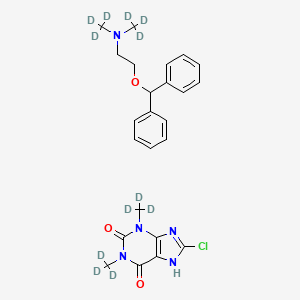
2,6-Dichloro-9-isopropyl-9H-purine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-9-isopropyl-9H-purine-d7 is a chemical compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an isopropyl group at the 9 position of the purine ring. The “d7” designation indicates that the compound is deuterated, meaning it contains seven deuterium atoms, which are isotopes of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-isopropyl-9H-purine-d7 typically involves the chlorination of purine derivatives followed by the introduction of the isopropyl group. One common method involves the reaction of 2,6-dichloropurine with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atoms with the isopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-9-isopropyl-9H-purine-d7 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Catalysts such as palladium complexes are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-isopropylpurine, 2,6-dithio-9-isopropylpurine, and 2,6-dialkoxy-9-isopropylpurine.
Oxidation Reactions: Products include 2,6-dioxo-9-isopropylpurine.
Reduction Reactions: Products include 2,6-dihydro-9-isopropylpurine.
Coupling Reactions: Products include various biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-9-isopropyl-9H-purine-d7 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-9-isopropyl-9H-purine-d7 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-9-isopropyl-9H-purine-d7 can be compared with other similar compounds, such as:
2,6-Dichloropurine: Lacks the isopropyl group and deuterium atoms, making it less hydrophobic and less stable.
2,6-Diaminopurine: Contains amino groups instead of chlorine atoms, resulting in different reactivity and biological activity.
2,6-Dichloro-9-methylpurine: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and deuteration, which can influence its chemical reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C8H8Cl2N4 |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
2,6-dichloro-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3/i1D3,2D3,4D |
InChI-Schlüssel |
GKEFDRUWUYSFGW-UAVYNJCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C1N=C(N=C2Cl)Cl |
Kanonische SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
